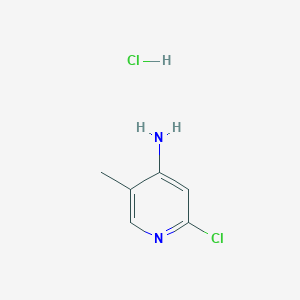

2-Chloro-5-methylpyridin-4-amine;hydrochloride

Description

Molecular Formula: C₆H₇ClN₂·HCl Molecular Weight: 179.06 g/mol (calculated for HCl salt) Physical Properties:

- Appearance: Off-white crystalline solid .

- Melting Point: 115°C (free base) .

- Boiling Point: 310.1±37.0°C (predicted for free base) .

- Storage: Under inert gas (nitrogen or argon) at 2–8°C .

Applications: Used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic drugs and kinase inhibitors. Its hydrochloride form enhances solubility and stability in formulation processes .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-5-methylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-4-3-9-6(7)2-5(4)8;/h2-3H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLYHNSUBRGZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitro-N-Oxide Intermediate

The most efficient route, described in WO2020178175A1, involves a two-step process:

- Catalytic Hydrogenation : Nitro-N-oxide (3) is reduced using a platinum-vanadium catalyst (1% Pt + 2% V on carbon) under hydrogen pressure to yield 2-chloro-5-methyl-4-pyridinamine (compound 2).

- Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt.

Key Data :

- Catalyst : Pt/V on carbon (1% Pt, 2% V)

- Yield : 84% over two steps

- Purity : >99%

- Conditions : Methanol solvent, 12.5 bar pressure, 16-hour reaction

This method avoids chromatography and is scalable, making it industrially viable.

Multi-Step Synthesis via 2-Chloro-5-Methylpyridine Functionalization

EP0121320B1 outlines the synthesis of 2-chloro-5-methylpyridine, which can be functionalized to introduce the amine group:

- Pyridine Synthesis : Condensation of propionaldehyde and acrylic ester forms 4-formylpentanoate ester, followed by amination and halogenation to yield 2-chloro-5-methylpyridine.

- Nitration and Reduction : Hypothetical nitration at position 4 (directed by the methyl group) and subsequent reduction (e.g., catalytic hydrogenation) introduces the amine.

- Salt Formation : Treatment with HCl produces the hydrochloride.

Challenges :

- Nitration regioselectivity and reduction efficiency require optimization.

- No explicit yield data for the amine functionalization step is available in cited patents.

Comparative Analysis of Synthesis Routes

Experimental Data and Optimization

Hydrogenation Protocol (WO2020178175A1)

- Step 1 : 4.0 g of nitro-N-oxide (3) in 40 mL methanol, 1% Pt/2% V catalyst, hydrogenated at 12.5 bar for 16 hours.

- Step 2 : Combined reaction solutions acidified with HCl to precipitate the hydrochloride salt.

Optimization Notes :

- Catalyst recycling improved cost efficiency.

- Methanol minimized byproduct formation during hydrogenation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-5-methylpyridin-4-amine is C7H8ClN2, with a molecular weight of approximately 142.59 g/mol. Its structure features a pyridine ring substituted with a chlorine atom, a methyl group, and an amino group, which contributes to its unique chemical reactivity and biological activity.

Scientific Research Applications

1. Chemistry

- Building Block in Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity .

2. Biology

- Biochemical Assays : It is employed in the development of biochemical assays and as a probe in molecular biology studies. Its ability to interact with biological targets makes it useful for studying enzyme functions and receptor interactions .

3. Medicine

- Pharmaceutical Intermediate : The compound is instrumental in synthesizing drugs aimed at treating cardiovascular diseases and neurological disorders. Its role as an inhibitor of inducible nitric oxide synthase (iNOS) highlights its potential in managing inflammatory conditions .

4. Industry

- Agrochemicals and Dyes : Beyond pharmaceuticals, 2-Chloro-5-methylpyridin-4-amine is used in the production of various agrochemicals and dyes, leveraging its chemical properties for industrial applications .

The biological activity of 2-Chloro-5-methylpyridin-4-amine is primarily attributed to its interaction with specific enzymes and receptors:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit iNOS, which plays a crucial role in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .

- Neuroprotective Properties : As an impurity in Fampridine (used for multiple sclerosis), it has been evaluated for effects on neuronal function, indicating possible neuroprotective benefits .

Pharmacological Profile

Research has identified several pharmacological activities associated with 2-Chloro-5-methylpyridin-4-amine:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits iNOS, reducing nitric oxide production in inflammatory models |

| Neuroprotective | Potential benefits for neuronal signaling pathways |

| Absorption & Metabolism | Good absorption through biological membranes; minimal interaction with cytochrome P450 enzymes |

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that 2-Chloro-5-methylpyridin-4-amine effectively inhibits iNOS activity, leading to reduced nitric oxide production in inflammatory models. This supports its potential use as an anti-inflammatory agent .

- Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines showed that while some derivatives exhibited significant cytotoxic effects, 2-Chloro-5-methylpyridin-4-amine displayed lower toxicity towards normal cells, indicating selective action against cancerous cells .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and minimal metabolic interference, suggesting viability for further development in pharmaceutical formulations aimed at central nervous system disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogs in the Pyridine/Pyrimidine Family

The following table compares key structural and functional attributes of 2-chloro-5-methylpyridin-4-amine hydrochloride with its analogs:

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl):

- The nitro group in 2-chloro-5-nitropyridin-4-amine increases electrophilicity, making it reactive in nucleophilic substitution (e.g., forming heterocycles) .

- Chlorine at C2 in the target compound stabilizes the aromatic ring but reduces nucleophilicity compared to unsubstituted analogs.

- Electron-Donating Groups (CH₃, OCH₃) :

- Methyl (CH₃) groups enhance lipophilicity, improving membrane permeability in drug candidates .

Hydrogen Bonding and Crystallography :

- 2-Chloro-5-nitropyridin-4-amine exhibits N-H···O and N-H···Cl hydrogen bonds, forming 1D chains in its crystal structure .

- In contrast, the hydrochloride salt of the target compound likely forms ionic interactions with chloride ions, improving aqueous solubility .

Reactivity and Synthetic Utility: The chloromethyl group in 5-(chloromethyl)-2-methylpyrimidin-4-amine·HCl allows for facile alkylation, useful in prodrug design . The methyl group in the target compound offers stability against oxidation compared to analogs with reactive substituents (e.g., NO₂) .

Biological Activity: Pyrimidine derivatives like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine are prioritized in antimetabolite therapies due to structural mimicry of nucleic acid bases .

Biological Activity

2-Chloro-5-methylpyridin-4-amine; hydrochloride is a heterocyclic organic compound with significant implications in medicinal chemistry. This compound features a pyridine ring with various substituents, including a chlorine atom, a methyl group, and an amino group. Its molecular formula is CHClN with a molecular weight of approximately 142.59 g/mol. The biological activity of this compound has been the subject of various studies, particularly regarding its potential therapeutic applications.

The biological activity of 2-Chloro-5-methylpyridin-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit inducible nitric oxide synthase (iNOS) , which plays a crucial role in inflammatory responses. By inhibiting iNOS, the compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Pharmacological Profile

Research indicates that 2-Chloro-5-methylpyridin-4-amine exhibits various pharmacological activities:

- Anti-inflammatory Effects : The inhibition of iNOS suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation.

- Neuroprotective Properties : As an impurity in Fampridine (used for multiple sclerosis), this compound has been studied for its effects on neuronal function and signaling pathways, indicating potential neuroprotective benefits.

- Absorption and Metabolism : Preliminary data suggest good absorption through biological membranes and minimal interaction with major cytochrome P450 enzymes, which may indicate a favorable safety profile for therapeutic use.

Comparative Analysis

To better understand the unique properties of 2-Chloro-5-methylpyridin-4-amine, it can be compared with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Chloro-5-methylpyridine-3,4-diamine | 0.86 | Contains two amino groups; potential for increased reactivity. |

| 4-Amino-6-chloronicotinaldehyde | 0.86 | Aldehyde functionality; used in similar applications. |

| 2-Chloro-3-methylpyridin-4-amine | 0.83 | Methyl substitution at different position; alters biological activity. |

| 6-Chloronicotinimidamide hydrochloride | 0.82 | Contains imidamide functionality; potentially different pharmacological properties. |

This table illustrates how variations in substitution patterns can significantly affect the biological activity and reactivity of these compounds.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that 2-Chloro-5-methylpyridin-4-amine effectively inhibits iNOS activity, leading to reduced nitric oxide production in inflammatory models. This finding supports its potential use as an anti-inflammatory agent.

- Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines showed that while some derivatives exhibited significant cytotoxic effects, 2-Chloro-5-methylpyridin-4-amine displayed lower toxicity towards normal cells, indicating a selective action against cancerous cells .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and minimal metabolic interference, suggesting its viability for further development in pharmaceutical formulations aimed at central nervous system disorders.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-5-methylpyridin-4-amine;hydrochloride, and how do deviations affect yield?

Answer: The synthesis typically involves a multi-step pathway starting with pyridine derivatives. Key steps include halogenation at the 2-position and methylation at the 5-position, followed by amine functionalization and HCl salt formation. Reaction conditions such as temperature (60–80°C for amination), solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometric ratios of reagents (e.g., NH₃ or alkylamines) critically influence yield. For example, excessive HCl during salt formation can lead to over-protonation, reducing crystallinity . A table comparing yields under varying conditions is provided below:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, 70°C, 12h | 78 | 98.5 |

| DCM, RT, 24h | 62 | 95.2 |

| Excess HCl (1.5 eq) | 65 | 89.7 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.2 ppm for pyridinium protons, δ ~2.5 ppm for methyl groups) .

- X-ray crystallography : Resolves Cl and NH₃⁺ positions; SHELX software is widely used for refinement .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 187.5 for free base).

Q. How does the hydrochloride salt form influence solubility and reactivity compared to the free base?

Answer: The HCl salt enhances aqueous solubility (critical for biological assays) but may reduce reactivity in non-polar solvents. For example, nucleophilic substitution at the 2-chloro position proceeds slower in polar protic solvents due to ion pairing effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

Answer: Contradictions often arise from competing pathways (e.g., SNAr vs. radical mechanisms for chloro displacement). Isotopic labeling (e.g., ¹⁵N-ammonia) and kinetic studies (Eyring plots) can distinguish mechanisms. For instance, a Δ‡S < 0 suggests associative SNAr, while radical traps (TEMPO) suppress alternative pathways .

Q. What challenges arise in crystallizing 2-Chloro-5-methylpyridin-4-amine;hydrochloride, and how can SHELX refine problematic data?

Answer: Challenges include disorder in the chloride counterion and twinning. SHELX’s dual-space algorithms (e.g., Patterson methods) resolve partial occupancy issues, while TWIN/BASF commands model twinned datasets. High-resolution data (>1.0 Å) is critical for accurate H-atom positioning .

Q. How can computational modeling predict biological targets for this compound, and what validation methods are recommended?

Answer:

- Molecular docking : Screens against kinase or GPCR libraries (e.g., PyRx AutoDock). Prioritize targets with ΔG < -7 kcal/mol.

- SPR/BLI : Validates binding kinetics (e.g., KD < 10 µM).

- Cellular assays : Measure downstream effects (e.g., cAMP modulation for GPCRs) .

Q. What strategies reconcile discrepancies in reported bioactivity data across studies?

Answer: Discrepancies may stem from impurity profiles (e.g., residual solvents) or assay conditions (pH, serum proteins). Recommendations:

- HPLC-MS purity verification : Threshold >98%.

- Standardized assay buffers : Use HEPES (pH 7.4) with 0.1% BSA.

- Positive controls : Compare with known agonists/antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.